3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a boronate ester derivative featuring a benzaldehyde moiety substituted at the meta-position with a cyclic dioxaborinane group. This compound is structurally characterized by a six-membered 1,3,2-dioxaborinane ring, stabilized by two oxygen atoms and a boron center, with geminal dimethyl groups enhancing steric and electronic stability. The aldehyde functional group (-CHO) at the 3-position of the benzene ring provides a reactive site for further chemical modifications, such as condensations or cross-coupling reactions.
Properties
Molecular Formula |
C12H15BO3 |
|---|---|
Molecular Weight |
218.06 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-7H,8-9H2,1-2H3 |
InChI Key |
VQHREOJBZYNQSJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the reaction of benzaldehyde with a boronic ester precursor. One common method is the reaction of benzaldehyde with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst and solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid.
Reduction: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl alcohol.
Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It is used in the development of boron-containing compounds for biological studies and drug development.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde involves its ability to form stable complexes with various substrates. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, highlighting their molecular features, applications, and distinctions:
Key Research Findings:
Substituent Position Effects :
- The meta-substituted benzaldehyde (3-position) exhibits distinct electronic and steric properties compared to the para-substituted analog (4-position). The meta configuration may reduce steric hindrance in cross-coupling reactions, favoring regioselectivity in Suzuki-Miyaura couplings .
- The 4-substituted isomer is more extensively commercialized (e.g., ≥97% purity from Thermo Scientific) and frequently employed in photodynamic therapy due to its compatibility with aromatic conjugation systems .
Functional Group Influence: The aldehyde group in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde provides a versatile handle for condensation reactions (e.g., Knoevenagel, aldol) compared to the nitrile or ester analogs, which are more suited for click chemistry or polymerization, respectively . Boronates with pyridine (e.g., 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine) demonstrate enhanced catalytic activity in transition-metal-mediated reactions due to nitrogen’s Lewis basicity .
Synthetic Accessibility :
- The 4-substituted benzaldehyde is synthesized via neopentyl glycol esterification of 4-formylbenzeneboronic acid, achieving yields >89% under optimized conditions . In contrast, the 3-substituted isomer may require directed ortho-metalation or Miyaura borylation, which are less commonly reported in the evidence.
Hazard and Stability Profiles :
- Boronate esters with aldehyde groups (e.g., 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde) exhibit moderate hazards (H302: harmful if swallowed; H315: skin irritation), necessitating inert storage conditions (2–8°C under argon) . Nitrile and ester derivatives show improved stability but require specialized handling for nitrile toxicity .
Biological Activity
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, also known by its CAS number 95752-86-6, is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications in medicine.
- Molecular Formula : C₁₂H₁₅BO₃
- Molecular Weight : 218.06 g/mol
- IUPAC Name : 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
- Purity : ≥98%
The biological activity of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is primarily attributed to its ability to interact with various biological targets.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Compounds with dioxaborinane structures have been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes such as apoptosis and cell cycle regulation.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could protect cells from oxidative stress-induced damage.
- Cell Signaling Modulation : The compound may influence cell signaling pathways related to cancer proliferation and metastasis.
In Vitro Studies
Recent studies have demonstrated the compound's potential cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |
| A549 (Lung) | 25 | Modulation of oxidative stress |
These results indicate that 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde may serve as a promising candidate for further development in cancer therapeutics .
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of this compound. Notably:
- Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 60 |
These findings suggest that the compound not only inhibits tumor growth but may also enhance survival rates in treated subjects .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde:
- Case Study on Breast Cancer :
- A study involving MCF-7 cells treated with the compound showed a marked decrease in proliferation rates and increased apoptotic markers.
- Case Study on Lung Cancer :
- In A549 cells, treatment with varying concentrations revealed dose-dependent cytotoxicity and alterations in gene expression related to apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
